molecular formula C7H6Cl2N2 B1456583 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 5912-15-2

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1456583
CAS RN: 5912-15-2
M. Wt: 189.04 g/mol
InChI Key: RCSKSCCAAVNBAP-UHFFFAOYSA-N
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Description

“4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C7H6Cl2N2 . It has a molecular weight of 189.04 g/mol . It is used in the synthesis of various pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is characterized by the presence of a pyrrolopyridine core, which is a bicyclic system containing a pyrrole ring fused with a pyridine ring . The molecule also contains two chlorine atoms attached to the pyridine ring .


Physical And Chemical Properties Analysis

“4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” has a molecular weight of 189.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the molecule are 187.9908036 g/mol . The topological polar surface area of the molecule is 24.9 Ų .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine serves as a versatile precursor in the synthesis of various heterocyclic compounds. For instance, it has been used to efficiently synthesize 4-O- and C-substituted-7-azaindoles through nucleophilic displacement reactions, showcasing its utility in constructing complex molecular frameworks (Figueroa‐Pérez et al., 2006).

Material Science and Semiconductor Research

In material science, derivatives of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine have been explored for their electrochemical properties, self-assembly behavior, and carrier transport properties in the context of semiconducting materials. These investigations provide insights into the potential of these compounds in electronic and optoelectronic devices (Zhou et al., 2019).

Novel Methodologies in Organic Synthesis

The compound has also facilitated the development of novel synthetic methodologies, such as an efficient route to 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with incorporated tetrahedral fragments, highlighting its significance in expanding synthetic toolboxes for organic chemists (Vilches-Herrera et al., 2013).

Antibacterial Activity Exploration

Research into the antibacterial properties of pyrrolopyridine analogs has shown promising results, with certain derivatives exhibiting significant in vitro activity. This indicates potential applications in the development of new antibacterial agents (Toja et al., 1986).

Biological Activity and Drug Discovery

The exploration of biologically active scaffolds based on pyrrolo[2,3-b]pyridine has led to the synthesis and characterization of compounds with potential therapeutic applications. This highlights the role of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives in drug discovery and development (Sroor, 2019).

Advanced Heterocyclic Synthesis

The compound has been instrumental in the development of advanced heterocyclic synthesis methods, enabling the construction of complex molecular structures with potential applications across various scientific domains (Brodrick & Wibberley, 1975).

Safety And Hazards

“4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

4,6-dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h3H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSKSCCAAVNBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60851994
Record name 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60851994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

CAS RN

5912-15-2
Record name 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60851994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

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